1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Description
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is an anthraquinone derivative characterized by amino groups at positions 1 and 5, a sulphonic acid group at position 2, and a 9,10-dihydro-9,10-dioxoanthracene backbone. This structure confers unique chemical properties, including high water solubility due to the sulphonic acid group and reactivity from the amino substituents. Its sodium salt (CAS RN: 2150-60-9) has a molecular formula of C₁₄H₁₀N₂O₇S·Na and a molecular weight of 373.29 g/mol . The compound is primarily utilized in dye synthesis, pharmaceutical intermediates, and as a chelating agent due to its electron-rich aromatic system .
Properties
CAS No. |
85153-44-2 |
|---|---|
Molecular Formula |
C14H10N2O5S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
1,5-diamino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-8-3-1-2-6-10(8)13(17)7-4-5-9(22(19,20)21)12(16)11(7)14(6)18/h1-5H,15-16H2,(H,19,20,21) |
InChI Key |
DWBYKKOMRNYEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting diaminoanthracene is sulfonated using sulfuric acid to introduce the sulfonic acid group at position 2.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and amines are employed for sulfonamide formation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced amino compounds, and sulfonamide derivatives .
Scientific Research Applications
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, affecting their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can influence various biochemical pathways, making the compound valuable for research in enzymology and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with structurally related anthraquinone derivatives:
Key Structural and Functional Differences
Substituent Effects: Amino vs. Sulphonylation: The sulphonic acid group (-SO₃H) improves water solubility, critical for industrial dye applications. Compounds like 1,5-Diamino-...-2-sulphonic acid and Alizarin Red S share this feature, but nitro-substituted derivatives (e.g., 79817-72-4) exhibit higher reactivity in electrophilic substitutions .
Synthesis Pathways: The target compound is synthesized via diazotization and sulphonation, whereas nitro derivatives (e.g., 79817-72-4) require nitration steps, which introduce explosive hazards . Alizarin Red S is typically derived from natural sources or anthraquinone sulfonation, emphasizing cost-effectiveness for large-scale dye production .
Applications: Dye Industry: Alizarin Red S dominates textile dyeing, while the target compound’s amino groups make it suitable for specialized dyes (e.g., acid dyes for wool) . Pharmaceuticals: Nitro-substituted derivatives (e.g., 79817-72-4) are explored for antitumor activity, whereas the target compound’s chelation properties may aid in drug delivery .
Thermal Stability: Sulphonated anthraquinones generally decompose above 300°C. The target compound’s sodium salt (CAS 2150-60-9) has a reported decomposition temperature of 310°C, comparable to Alizarin Red S .
Research Findings and Data
Solubility and Stability
- Water Solubility : The target compound’s sodium salt is >100 g/L in water, surpassing nitro derivatives (e.g., 79817-72-4 at ~50 g/L) due to reduced steric hindrance .
- pH Sensitivity: Amino groups confer pH-dependent solubility, with optimal stability at pH 4–8 .
Spectroscopic Data
- UV-Vis: λₘₐₐ = 520 nm (in aqueous solution), redshifted compared to Alizarin Red S (λₘₐₐ = 480 nm) due to amino substituents .
Biological Activity
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as 1,5-DADSA , is a compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. This article delves into the biological activity of 1,5-DADSA, summarizing key research findings, case studies, and synthesizing data in tables for clarity.
- Molecular Formula : C₁₄H₉N₂O₅S
- Molecular Weight : 303.290 g/mol
- CAS Number : 83-62-5
- Density : 1.647 g/cm³
The biological activity of 1,5-DADSA can be attributed to its structural features that allow it to interact with various biological targets. The presence of amino and sulfonic acid groups enhances its solubility and reactivity in biological systems. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.
Biological Activity Overview
- Antibacterial Activity :
- Studies have shown that anthraquinone derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, 1,5-DADSA has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.
- Antifungal Activity :
- Similar to its antibacterial effects, 1,5-DADSA shows promising antifungal activity, particularly against Candida albicans. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.
Table 1: Summary of Biological Activity Studies on 1,5-DADSA
Synthesis and Structure-Activity Relationship
The synthesis of 1,5-DADSA typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy. Variations in substituents on the anthraquinone backbone can significantly influence its biological activity.
Table 2: Structural Variants of Anthraquinones and Their Biological Activities
| Compound Name | Structure Variant | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | Primary compound | Moderate | Significant |
| 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-sulphonic acid | Hydroxyl substitution | High | Moderate |
| 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | Bromo substitution | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
